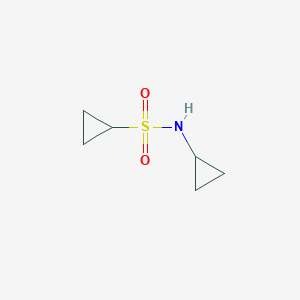

N-cyclopropylcyclopropanesulfonamide

Vue d'ensemble

Description

N-cyclopropylcyclopropanesulfonamide: is an organic compound with the molecular formula C₆H₁₁NO₂S It is characterized by the presence of two cyclopropyl groups attached to a sulfonamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropylcyclopropanesulfonamide typically involves the reaction of cyclopropylamine with cyclopropanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Cyclopropylamine+Cyclopropanesulfonyl chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: N-cyclopropylcyclopropanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Sulfonic acids or sulfonyl chlorides.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

Applications De Recherche Scientifique

Synthesis of N-Cyclopropylcyclopropanesulfonamide

The synthesis of this compound typically involves a multi-step process that can be optimized for efficiency and environmental sustainability. A notable method includes:

- Step 1 : Reacting chloropropane sulfonyl chloride with tert-butyl amine to form N-tert-butyl-(3-chloro) propyl sulfonamide.

- Step 2 : Cyclization using n-alkyl lithium reagents to form cyclopropane derivatives.

- Step 3 : Cleavage of the tert-butyl group using an acid to yield this compound without isolating intermediates, enhancing yield and reducing waste .

Biological Activities

This compound has been identified as a versatile building block for biologically active compounds. Its unique structural properties allow it to interact with various biological targets:

- Antitumor Activity : Compounds derived from cyclopropanes have shown promise as antitumor agents. For instance, modifications of cyclopropane structures have been linked to enhanced efficacy against certain cancer cell lines.

- Antimicrobial Properties : The sulfonamide group is known for its antibacterial activity. Research indicates that derivatives of this compound exhibit significant antimicrobial effects, making them candidates for new antibiotic therapies.

Applications in Medicinal Chemistry

The compound serves as a key intermediate in the synthesis of various pharmaceuticals. Notable applications include:

- Drug Development : this compound has been utilized in the development of novel drugs targeting specific receptors or enzymes involved in disease pathways.

- Enzyme Inhibition : Studies have demonstrated that this compound can act as an inhibitor for certain enzymes, offering potential therapeutic avenues for conditions like cancer and bacterial infections .

Agrochemical Applications

In agrochemistry, cyclopropane derivatives are being explored for their potential as herbicides and insecticides:

- Pesticide Development : The unique properties of this compound make it a candidate for developing new pesticides that are more effective and environmentally friendly.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor | Inhibitory effects on cancer cell lines | J.Li et al., Synlett 2006 |

| Antimicrobial | Significant activity against bacteria | RSC Publishing 2024 |

| Enzyme Inhibition | Targeting specific disease-related enzymes | PCT Publication WO2006/086381 |

Case Study Example

A recent study investigated the efficacy of this compound derivatives in inhibiting a specific cancer pathway. The results indicated a promising reduction in tumor growth in vitro, suggesting further exploration in vivo could yield significant therapeutic benefits .

Future Prospects

The versatility of this compound positions it as a valuable compound in ongoing research efforts:

- Continued Exploration : Future studies will likely focus on optimizing synthesis methods and exploring new biological activities.

- Integration into Drug Discovery : As researchers seek novel compounds with unique mechanisms of action, this compound may play a critical role in the next generation of therapeutics.

Mécanisme D'action

The mechanism of action of N-cyclopropylcyclopropanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The cyclopropyl groups may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Cyclopropylsulfonamide: Similar structure but lacks the second cyclopropyl group.

Cyclopropylamine: Contains the cyclopropyl group but lacks the sulfonamide moiety.

Cyclopropanesulfonyl chloride: A precursor in the synthesis of N-cyclopropylcyclopropanesulfonamide.

Uniqueness: this compound is unique due to the presence of two cyclopropyl groups, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other sulfonamides and cyclopropyl-containing compounds, potentially offering unique properties and applications.

Activité Biologique

N-cyclopropylcyclopropanesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Structural Overview

This compound contains two cyclopropane rings and a sulfonamide functional group, which are known to enhance the pharmacological properties of compounds. The cyclopropane unit is a common motif in various natural products and pharmaceuticals, contributing to their biological activity, including anticancer, antimicrobial, and anti-inflammatory effects .

Anticancer Properties

Recent studies have highlighted the potential of cyclopropane-containing compounds as anticancer agents. For instance, derivatives of tranylcypromine with sulfonamide groups have shown promising results as inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme often overexpressed in acute myeloid leukemia (AML). These compounds demonstrated enhanced anti-proliferation activity against AML cells, indicating that modifications at the cyclopropane motif can significantly impact biological efficacy .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Target | IC50 (µM) | Notes |

|---|---|---|---|

| A10 | LSD1 | 15.2 | Improved lipophilicity enhances cellular uptake |

| A11 | AML | 10.5 | Significant inhibition of cell proliferation |

| A12 | Various Cancer Cell Lines | Varies | Broad-spectrum activity observed |

Case Studies

In exploring the biological activity of this compound, case studies provide valuable insights into its therapeutic potential. For example:

- Case Study 1 : A study involving the synthesis and evaluation of cyclopropane derivatives indicated that modifications at the sulfonamide position led to increased potency against cancer cell lines. The derivatives were tested against HL-60 human leukemic cells, showing promising IC50 values that suggest potential for further development as therapeutic agents .

- Case Study 2 : Research on sulfonamide derivatives in the context of bacterial infections demonstrated that structural modifications could enhance antimicrobial activity. This reinforces the hypothesis that this compound may exhibit similar properties, warranting further investigation .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting folate synthesis.

- Targeting Epigenetic Regulators : The cyclopropane structure may interact with LSD1 and other epigenetic regulators, leading to altered gene expression patterns associated with cancer progression .

Propriétés

IUPAC Name |

N-cyclopropylcyclopropanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c8-10(9,6-3-4-6)7-5-1-2-5/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNIPSNBTVBXZLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.